Cdk2 Inhibitor II is a purine derivative classified as a cyclin-dependent kinase (CDK) inhibitor. [, , ] It is specifically recognized as a potent and selective inhibitor of CDK2, a key regulator of the eukaryotic cell cycle. [, ] In scientific research, Cdk2 Inhibitor II serves as a valuable tool for investigating the role of CDK2 in various cellular processes, including cell cycle regulation, proliferation, and differentiation. [, , ]
Cdk2 Inhibitor II is classified as a small molecule inhibitor within the broader category of kinase inhibitors. It specifically targets Cdk2, which plays a vital role in the transition from the G1 phase to the S phase of the cell cycle by phosphorylating retinoblastoma protein and other substrates essential for DNA replication and repair. The development of this inhibitor arose from modifications to existing Cdk4/6 inhibitors, notably trilaciclib, to enhance its selectivity and potency against Cdk2 .
The synthesis of Cdk2 Inhibitor II involves several critical steps aimed at optimizing its structure for enhanced selectivity and metabolic stability. The process began with the modification of trilaciclib, where various structural changes were made to identify key features that improve binding affinity and selectivity for Cdk2 over other cyclin-dependent kinases.
The molecular structure of Cdk2 Inhibitor II is characterized by a tricyclic core with specific functional groups that enhance its interaction with the ATP-binding pocket of Cdk2. Key features include:
Cdk2 Inhibitor II undergoes various chemical reactions primarily related to its binding interactions with Cdk2. These include:
The mechanism of action for Cdk2 Inhibitor II involves:
While specific physical and chemical properties such as melting point or solubility were not detailed in the search results, general attributes relevant for small molecule inhibitors include:
Cdk2 Inhibitor II has significant implications for cancer treatment due to its targeted action on cell cycle regulation:
Cyclin-Dependent Kinase 2 is a serine/threonine kinase whose activity is strictly dependent on association with regulatory cyclin subunits, primarily Cyclin E (governing G1/S transition) and Cyclin A (regulating S phase progression and G2/M transition). Cyclin E/Cyclin-Dependent Kinase 2 complexes phosphorylate the retinoblastoma protein, relieving its repression of E2F transcription factors and enabling expression of S-phase genes essential for DNA replication [3] [5]. Subsequently, Cyclin A/Cyclin-Dependent Kinase 2 complexes ensure orderly progression through S phase by phosphorylating substrates involved in DNA synthesis and centrosome duplication [3]. Beyond core cell cycle control, Cyclin-Dependent Kinase 2 phosphorylates proteins involved in DNA damage response, RNA metabolism, and signal transduction, indicating broader functional roles [2].
Dysregulation of Cyclin-Dependent Kinase 2 drives oncogenesis through multiple mechanisms. Amplification or overexpression of its activating partner CCNE1 (encoding Cyclin E1) occurs in various cancers (e.g., ovarian, endometrial, breast), leading to unscheduled Cyclin-Dependent Kinase 2 activation, replication stress, genomic instability, and bypass of G1/S checkpoints [3] [4]. Loss of endogenous Cyclin-Dependent Kinase 2 inhibitors like P27KIP1 or P21CIP1 further elevates Cyclin-Dependent Kinase 2 activity. Critically, Cyclin-Dependent Kinase 2 hyperactivity enables resistance to Cyclin-Dependent Kinase 4/Cyclin-Dependent Kinase 6 inhibitors in hormone receptor-positive breast cancer by reactivating retinoblastoma protein phosphorylation and E2F transcription despite Cyclin-Dependent Kinase 4/Cyclin-Dependent Kinase 6 blockade [4] [8]. Cyclin-Dependent Kinase 2 also phosphorylates substrates like TRIM32, promoting nuclear translocation and transcription of stemness genes like SOX2, thereby enhancing cancer stem cell properties and tumor aggressiveness [6].
Table 1: Cyclin-Dependent Kinase 2 Complexes and Key Functions in Cell Cycle Progression
Cyclin Partner | Activation Phase | Key Substrates | Biological Functions |
---|---|---|---|
Cyclin E | Late G1 / G1-S Transition | Retinoblastoma Protein, Cdc6, NPAT, P27KIP1 | Retinoblastoma Protein inactivation, origin licensing, histone gene transcription, P27KIP1 nuclear export and degradation |
Cyclin A | S Phase / G2 Phase | E2F1, Cdc6, Cdt1, p27KIP1, Cdk1 | Termination of E2F activity, prevention of re-replication, S phase progression, preparation for mitosis |
The compelling rationale for targeting Cyclin-Dependent Kinase 2 stems from its non-essential role in normal somatic cell cycles, its frequent deregulation in cancers, and its involvement in therapeutic resistance:
Table 2: Genetic Alterations Driving Cyclin-Dependent Kinase 2 Dependency in Cancers
Genetic Alteration | Cancer Types | Consequence | Therapeutic Implication |
---|---|---|---|
CCNE1 Amplification | Ovarian, Endometrial, Gastric, Breast | Constitutive Cyclin-Dependent Kinase 2 activation, replication stress, G1/S checkpoint override | High sensitivity to Cyclin-Dependent Kinase 2 monotherapy |
P16INK4A Loss + Cyclin E Overexpression | Breast (TNBC), Pancreatic, Glioblastoma | Loss of Cyclin-Dependent Kinase 4/Cyclin-Dependent Kinase 6 restraint, reliance on Cyclin-Dependent Kinase 2 | Sensitivity to Cyclin-Dependent Kinase 2 inhibition |
Retinoblastoma Protein Deficiency | Triple-Negative Breast Cancer, Small Cell Lung Cancer, Osteosarcoma | Deregulated E2F activity, bypass of Cyclin-Dependent Kinase 4/Cyclin-Dependent Kinase 6 dependency | Potential synergy with E2F pathway or DNA damage targeting agents |
Acquired Cyclin E Upregulation Post-Cyclin-Dependent Kinase 4/Cyclin-Dependent Kinase 6i | Hormone Receptor-Positive Breast Cancer | Reactivation of retinoblastoma protein phosphorylation and S-phase entry | Reversal of resistance via Cyclin-Dependent Kinase 2 inhibition |
The development of Cyclin-Dependent Kinase 2 inhibitors has evolved through distinct phases, driven by increasing understanding of Cyclin-Dependent Kinase 2 biology and advancements in drug design:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7